3-(Dicyclohexylphosphino)cyclohexanone

Description

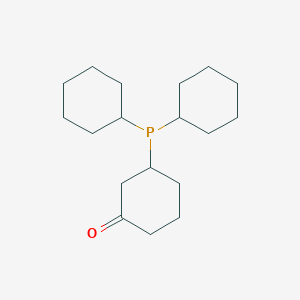

3-(Dicyclohexylphosphino)cyclohexanone (CAS: 661486-74-4) is a phosphine-containing cyclohexanone derivative with the molecular formula C₁₈H₃₁OP and a molecular weight of 294.41 g/mol . Its structure features a cyclohexanone core substituted with a dicyclohexylphosphino group at the 3-position. This compound is synthesized to serve as a ligand in transition-metal-catalyzed reactions, leveraging the electron-rich phosphine moiety to modulate catalytic activity . It is typically provided as a high-purity powder (98%) and is sensitive to air due to the phosphine group’s propensity for oxidation .

Properties

CAS No. |

661486-74-4 |

|---|---|

Molecular Formula |

C18H31OP |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

3-dicyclohexylphosphanylcyclohexan-1-one |

InChI |

InChI=1S/C18H31OP/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h16-18H,1-14H2 |

InChI Key |

AZHWSDQJWRSYKE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3CCCC(=O)C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(Dicyclohexylphosphino)-1-phenylindole (CAS: 740815-36-5)

Molecular Formula : C₂₆H₃₂NP

Molecular Weight : 389.51 g/mol

Physical Properties : White to yellow powder, melting point 157–159°C (hexane), air-sensitive .

Applications :

Key Differences :

- Structure: The indole ring system introduces aromaticity and rigidity compared to the flexible cyclohexanone core in 3-(dicyclohexylphosphino)cyclohexanone.

- Reactivity: The phenylindole derivative’s larger size and electronic properties make it more suited for reactions requiring bulky ligands, whereas the cyclohexanone-based ligand may offer better solubility in non-polar media .

2,2'-Bis((dicyclohexylphosphino)methyl)-1,1'-biphenyl (CAS: 192866-64-1)

Molecular Formula : C₃₈H₅₂P₂

Molecular Weight : 570.75 g/mol

Applications :

Key Differences :

- Coordination Mode: The biphenyl backbone allows for chelation, unlike the monodentate this compound.

- Steric Effects : The bis-phosphine structure increases steric hindrance, which can stabilize low-coordinate metal intermediates .

Comparison with Other Cyclohexanone Derivatives

Cyclohexanone (C₆H₁₀O)

Molecular Weight : 98.14 g/mol

Physical Properties : Colorless liquid, density 0.946 g/cm³, boiling point 154.5–155.2°C .

Applications :

Key Differences :

- Functionality: The absence of a phosphine group in cyclohexanone limits its use to non-catalytic applications.

- Physical State: Cyclohexanone is a liquid, whereas this compound is a solid, reflecting differences in intermolecular forces .

2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone (HXE, C₁₄H₁₉NO₂)

Molecular Weight : 233.14 g/mol

Applications :

Key Differences :

- Substituents: The ethylamino and hydroxyphenyl groups impart polar and hydrogen-bonding capabilities, contrasting with the lipophilic phosphine group in this compound.

3-Methyl-2-cyclohexanone (CAS: 1193-18-6)

Molecular Formula : C₇H₁₂O

Applications :

Key Differences :

- Functionality: A simple methyl substituent results in volatility and fragrance utility, whereas the phosphine group in this compound enables metal coordination .

Comparative Data Table

Research Findings and Trends

- Phosphine Ligands: Bulky phosphine ligands like this compound enhance catalytic efficiency in cross-coupling reactions by stabilizing metal centers and modulating electronic environments .

- Thermal Stability: Cyclohexanone derivatives with alkyl chains (e.g., 4-heptylcyclohexanone) exhibit higher boiling points than phosphine-containing analogs, reflecting differences in molecular interactions .

- Safety: While this compound’s safety data are unspecified, related phosphine ligands require handling under inert atmospheres due to air sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.